molecular formula C15H15NO4S B2575462 2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1062313-49-8

2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No.: B2575462
CAS No.: 1062313-49-8
M. Wt: 305.35
InChI Key: FGGVNQIDGCCIGG-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate (CAS 1062313-49-8) is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This ester-amide hybrid features both thiophene-3-carboxylate and 3-methoxybenzyl groups, making it a compound of interest in organic synthesis and medicinal chemistry research. While the specific biological activity and research applications for this exact molecule are not fully detailed in the literature, scaffolds containing the thiophene carboxylate moiety and related benzo[b]thiophene structures are recognized for their significant pharmacological potential. Scientific studies have shown that various synthesized thiophene and benzo[b]thiophene derivatives exhibit a range of biological activities, including acting as apoptosis-inducing agents for breast cancer cells (MCF-7 line) , and demonstrating other effects such as local anesthetic, anticholinergic, and antihistaminic activities . Researchers may value this compound as a building block or intermediate for the development of novel bioactive molecules, particularly in the construction of more complex heterocyclic systems relevant to drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-13-4-2-3-11(7-13)8-16-14(17)9-20-15(18)12-5-6-21-10-12/h2-7,10H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVNQIDGCCIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzylamine with ethyl thiophene-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of Ester and Amide Groups

The ester moiety in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding thiophene-3-carboxylic acid derivatives. Similarly, the amide bond may undergo hydrolysis to release 3-methoxybenzylamine.

Reaction TypeConditionsProductsYield/NotesSource
Ester Hydrolysis 1M NaOH, reflux, 4hThiophene-3-carboxylic acid + ethylene glycol derivatives40–70% (analogous to )
Amide Hydrolysis 6N HCl, 100°C, 6h3-Methoxybenzylamine + oxoacetic acid derivativesRequires prolonged heating (see )

Nucleophilic Acyl Substitution

The carbonyl groups in both the ester and amide functionalities can participate in nucleophilic substitutions. For example:

  • Reaction with hydroxylamine to form hydroxamic acids.

  • Interaction with Grignard reagents to generate tertiary alcohols (via ketone intermediates).

Example Reaction Pathway :

text
Thiophene-3-carboxylate ester + R-MgX → Thiophene-3-ketone intermediate → Tertiary alcohol

Key Observations :

  • Palladium catalysts (e.g., Pd(OAc)₂) enhance substitution rates in thiophene systems .

  • Steric hindrance from the 3-methoxybenzyl group may reduce reactivity at the amide site .

Cyclization Reactions

The presence of adjacent electrophilic (carbonyl) and nucleophilic (amide N–H) groups enables intramolecular cyclization. Such reactions are common in thiophene-based systems under Mannich or Pictet-Spengler-like conditions .

Reported Cyclization Pathways :

Substrate ModificationConditionsProductYieldSource
Heating in Ac₂O 120°C, 2hThieno[2,3-d]pyrimidin-4(3H)-one52–67%
Microwave-Assisted Cyclization Pd(dppf)Cl₂, K₂CO₃, 80°CBiaryl-fused thiazinanones≤90%

Condensation with Aldehydes

The amide N–H group can undergo condensation with aldehydes to form Schiff bases, particularly under catalyst-free aqueous conditions (see ).

Optimized Protocol :

  • Reactants : Equimolar aldehyde and substrate

  • Solvent : H₂O/CH₂Cl₂ (4:1), RT, 5–60 min

  • Yield : Up to 95% for electron-deficient aldehydes

Mechanistic Insight :

  • The reaction proceeds via a carbinolamine intermediate stabilized by hydrogen bonding at the water–organic interface .

  • Electron-withdrawing groups (e.g., ester in thiophene) enhance electrophilicity of the carbonyl, accelerating imine formation.

Functionalization via Acylation/Alkylation

The secondary amine in the 3-methoxybenzyl group can be acylated or alkylated under standard conditions:

Reaction TypeReagentConditionsProductYieldSource
Acylation Chloroacetyl chlorideDCM, Et₃N, 0°CN-(3-Methoxybenzyl)chloroacetamide75–85%
Alkylation Benzyl bromideK₂CO₃, DMF, 80°CQuaternary ammonium derivatives60–70%

Photochemical and Thermal Stability

Thiophene esters are prone to photodegradation due to the conjugated π-system. Accelerated stability studies (40°C/75% RH, 30 days) suggest:

  • Major Degradation Pathway : Oxidative cleavage of the thiophene ring (≥15% degradation).

  • Byproducts : Sulfonic acid derivatives and fragmented aromatic amines .

Biological Activity Modifications

While not directly studied for this compound, analogs exhibit bioactivity modulation through:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides to enhance pharmacokinetic properties .

  • Metal Complexation : Coordination with Cu(II) or Fe(III) ions to potentiate antimicrobial effects .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of this compound is in the field of medicinal chemistry, where it serves as a potential lead compound for the development of new pharmacological agents. The presence of the thiophene ring and methoxy group contributes to its biological activity.

Anticancer Activity :
Research indicates that derivatives of thiophene compounds exhibit potent anticancer properties. For instance, compounds similar to 2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate have been evaluated for their ability to inhibit microtubule polymerization, a crucial process in cancer cell proliferation. Studies have shown that modifications in the structure can significantly enhance antiproliferative activity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Mechanism of Action :
The mechanism involves binding to tubulin at the colchicine site, which disrupts microtubule dynamics and leads to apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiophene ring can enhance efficacy and selectivity .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies have shown that thiophene derivatives possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The introduction of methoxy groups has been linked to increased hydrophilicity, which enhances antibacterial potency .

Antioxidant Properties

Research has indicated that certain thiophene derivatives exhibit antioxidant activity, making them potential candidates for formulations aimed at reducing oxidative stress-related damage. This property is particularly relevant in developing treatments for diseases associated with oxidative stress, including neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study explored the synthesis and evaluation of various thiophene derivatives, including those structurally related to this compound. Results showed that these compounds inhibited tubulin polymerization with IC50 values ranging from 0.78 nM to 18 nM across different cancer cell lines . The findings suggest that structural modifications can lead to enhanced anticancer activities.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiophene carboxamide derivatives were synthesized and tested for their antibacterial properties. The study found that compounds with methoxy substitutions exhibited superior activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This highlights the potential use of these compounds as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Lower yields (e.g., 18% for 6f ) compared to other derivatives (e.g., 47% for compound 3 ) suggest challenges in optimizing reactions involving bulky substituents or sensitive functional groups .

Physicochemical Properties

  • Melting Points : Analogs such as compound 2 (223–226°C) and 3 (213–216°C) exhibit high melting points, indicative of crystalline stability due to hydrogen bonding and aromatic stacking .
  • Molecular Weight: The target compound’s analogs range from 387.49 g/mol (e.g., ethyl 2-[(2-methoxybenzoyl)amino]-hexahydrocycloocta[b]thiophene-3-carboxylate) to 390.14 g/mol (e.g., 6o), suggesting moderate bioavailability .

Functional Group Impact

  • 3-Methoxybenzyl vs.
  • Thioureido vs. Amino-oxoethyl: Thioureido groups (e.g., in ) enhance antimicrobial activity but may reduce metabolic stability compared to the amino-oxoethyl moiety in the target compound .

Biological Activity

2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-methoxybenzylamine with ethyl thiophene-3-carboxylate in the presence of bases like sodium hydride or potassium carbonate. The reaction is generally heated to facilitate product formation.

Chemical Structure

PropertyDetails
IUPAC Name2-[(3-methoxyphenyl)methylamino]-2-oxoethyl thiophene-3-carboxylate
Molecular FormulaC15H15NO4S
CAS Number1062313-49-8
Molecular Weight303.35 g/mol

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The compound may inhibit certain enzyme activities, which can lead to various therapeutic effects, including anticancer and antimicrobial properties .

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The structure-activity relationship (SAR) analysis suggests that modifications on the thiophene ring can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Properties

In addition to anticancer activity, compounds similar to this compound have been investigated for their antimicrobial effects. The presence of the methoxy group and the thiophene ring contribute to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Research Findings

Recent studies have explored the biological potential of this compound through various assays:

  • Cytotoxicity Assays : The compound was tested against multiple cancer cell lines (e.g., A431, Jurkat). Results indicated significant growth inhibition, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antioxidant Activity : The DPPH radical scavenging assay demonstrated that derivatives of this compound possess antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress within cells .
  • Enzyme Inhibition Studies : Preliminary findings suggest that this compound may inhibit specific kinases involved in cancer progression, indicating its potential as a targeted therapy .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A study reported a novel thiazole derivative exhibiting strong anticancer activity against HT29 colon cancer cells, suggesting structural modifications could enhance potency .
  • Case Study 2 : Research on a series of thiazole compounds showed promising results in inhibiting tubulin polymerization, which is critical for cancer cell division .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate and its structural analogs?

  • Methodological Answer : The synthesis typically involves coupling thiophene-3-carboxylate derivatives with functionalized amines or acylating agents. For example, analogous compounds are synthesized by reacting ethyl 2-amino-thiophene-3-carboxylate intermediates with succinic anhydride or other acylating reagents under reflux in dry dichloromethane (CH₂Cl₂), followed by purification via reversed-phase HPLC (MeCN:H₂O gradient elution) . Key steps include nitrogen protection, anhydride-mediated acylation, and spectroscopic validation (¹H/¹³C NMR, IR).

Q. How are intermediates such as ethyl 2-amino-thiophene-3-carboxylate derivatives synthesized and characterized?

  • Methodological Answer : Intermediates are prepared via Gewald reactions, where ketones or aldehydes react with cyanoacetates and sulfur in the presence of a base. For instance, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate is synthesized from ketones and ethyl cyanoacetate, followed by characterization using melting point analysis, IR (C=O, NH₂ peaks), and NMR spectroscopy to confirm regioselectivity and purity .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and purity in the synthesis of acylated thiophene derivatives?

  • Methodological Answer : Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of anhydrides), solvent selection (dry CH₂Cl₂ for moisture-sensitive reactions), and purification techniques. For example, reversed-phase HPLC with gradient elution (30%→100% MeCN in H₂O) achieves >95% purity for acylated products. Contradictions in yields (e.g., 67% vs. 77% for similar compounds) may arise from differences in steric hindrance or intermediate stability . Advanced methods like LC-MS and HRMS are critical for verifying molecular integrity .

Q. How do structural modifications (e.g., acyl groups, substituents) influence the biological activity of thiophene-3-carboxylate derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring enhance antibacterial activity by increasing membrane permeability. For example, compounds with 3-carboxypropionyl side chains exhibit improved inhibition against Staphylococcus aureus (MIC = 4 µg/mL) compared to bulkier tert-butyl substituents . Mechanistic studies (e.g., ROS generation assays) further link acyl group hydrophobicity to bacterial membrane disruption .

Q. What analytical techniques are critical for resolving contradictions in spectral data or biological activity across studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., varying MIC values) or spectral assignments (e.g., C=O vs. C≡N peak overlaps in IR) require orthogonal validation. For instance, 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous ¹H/¹³C signals, while HRMS confirms molecular formulas. Contradictory biological results may be addressed through standardized assays (e.g., CLSI broth microdilution) and controlled cell culture conditions .

Methodological Considerations

  • Synthesis Optimization : Use anhydrous conditions and inert atmospheres (N₂) to prevent side reactions during acylation .
  • Characterization : Combine IR (for functional groups), NMR (for regiochemistry), and HRMS (for molecular weight) to ensure structural accuracy .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and dose-response curves to validate activity thresholds .

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